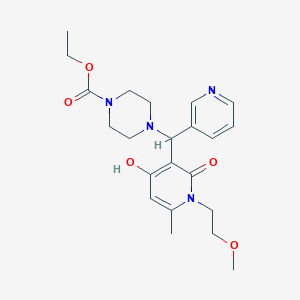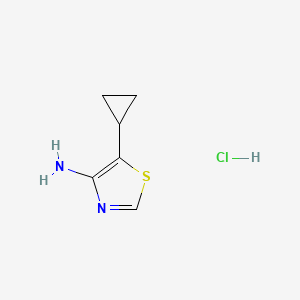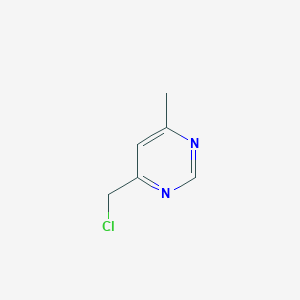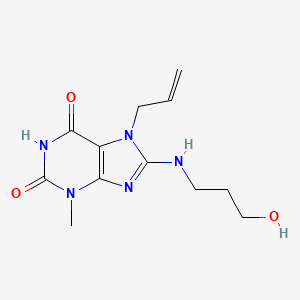
Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H30N4O5 and its molecular weight is 430.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structure
This compound and its derivatives have been synthesized through various chemical reactions, including the Mannich reaction, microwave-assisted amidation, and reactions involving carboxylate-based ligands. For example, Fandaklı et al. (2012) explored the Mannich reaction and antimicrobial activity evaluation of some new 1,2,4-triazol-3-one derivatives, demonstrating the versatility of reactions involving piperazine nuclei and their potential applications in antimicrobial studies (Fandaklı et al., 2012). Similarly, Milosevic et al. (2015) reported on microwave-assisted treatment to produce corresponding carboxamides, highlighting the efficiency of microwave-assisted synthesis for creating complex molecular structures (Milosevic et al., 2015).
Antimicrobial and Antituberculosis Activity
Several studies have investigated the antimicrobial and antituberculosis properties of compounds structurally related to Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperazine-1-carboxylate. Patel et al. (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, showing the potential of these compounds in addressing bacterial and fungal infections (Patel et al., 2011). Additionally, Jeankumar et al. (2013) designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, revealing their promising antituberculosis activity and highlighting their potential as Mycobacterium tuberculosis GyrB inhibitors (Jeankumar et al., 2013).
Novel Synthetic Routes and Chemical Reactions
Research has also focused on developing novel synthetic routes and understanding the chemical reactions involving this compound. Ishii et al. (1997) detailed a rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene, showcasing a novel carbonylation at a C−H bond in the piperazine ring, which opens new pathways for chemical synthesis and modification of this compound and its derivatives (Ishii et al., 1997).
properties
IUPAC Name |
ethyl 4-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]-pyridin-3-ylmethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O5/c1-4-31-22(29)25-10-8-24(9-11-25)20(17-6-5-7-23-15-17)19-18(27)14-16(2)26(21(19)28)12-13-30-3/h5-7,14-15,20,27H,4,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPCJFSRSDSQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CN=CC=C2)C3=C(C=C(N(C3=O)CCOC)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2664962.png)
![9-benzyl-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2,8,10-Trimethyl-4-(piperidin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2664964.png)


![N-(2-fluorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2664972.png)


![2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile](/img/structure/B2664978.png)


![1-Methyl-3-(pyridin-2-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2664985.png)